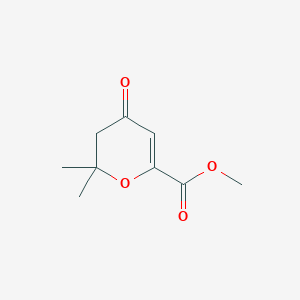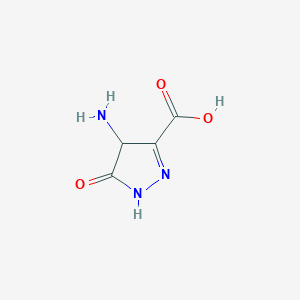
5-Fluoro-2-(trifluoromethyl)benzoylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(trifluoromethyl)benzoylacetonitrile is an organic compound with the molecular formula C10H5F4NO and a molecular weight of 231.15 g/mol . This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a benzene ring, along with a nitrile group and an acetonitrile moiety. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 5-Fluoro-2-(trifluoromethyl)benzoylacetonitrile typically involves the reaction of 5-fluoro-2-(trifluoromethyl)benzoic acid with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
5-Fluoro-2-(trifluoromethyl)benzoylacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
5-Fluoro-2-(trifluoromethyl)benzoylacetonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(trifluoromethyl)benzoylacetonitrile involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biochemical effects. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
5-Fluoro-2-(trifluoromethyl)benzoylacetonitrile can be compared with other similar compounds, such as:
5-Fluoro-2-(trifluoromethyl)benzoic acid: This compound has a similar structure but lacks the nitrile and acetonitrile groups.
5-Fluoro-2-(trifluoromethyl)benzoyl chloride: This compound has a similar structure but contains a benzoyl chloride group instead of the nitrile and acetonitrile groups.
5-Fluoro-2-(trifluoromethyl)benzaldehyde: This compound has a similar structure but contains an aldehyde group instead of the nitrile and acetonitrile groups. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C10H5F4NO |
|---|---|
Molecular Weight |
231.15 g/mol |
IUPAC Name |
3-[5-fluoro-2-(trifluoromethyl)phenyl]-3-oxopropanenitrile |
InChI |
InChI=1S/C10H5F4NO/c11-6-1-2-8(10(12,13)14)7(5-6)9(16)3-4-15/h1-2,5H,3H2 |
InChI Key |
QPAUBGUCCOGEJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)CC#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B15203681.png)
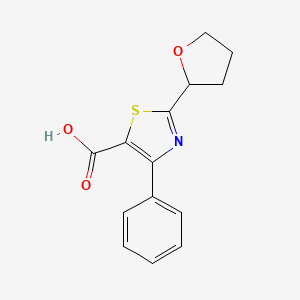
![3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B15203693.png)
![3-[4-(2-Aminocyclopropyl)phenyl]phenol](/img/structure/B15203697.png)
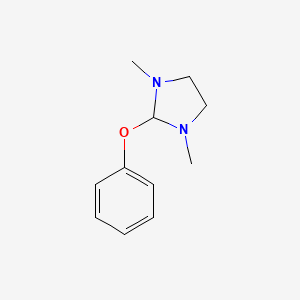
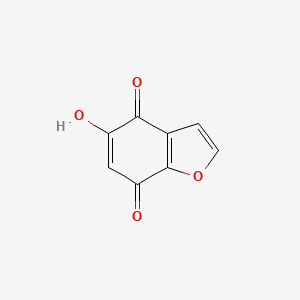
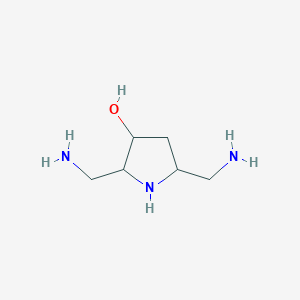
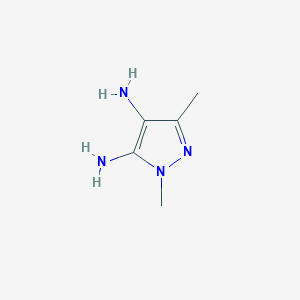
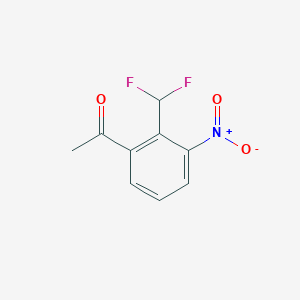
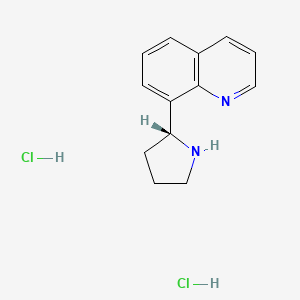
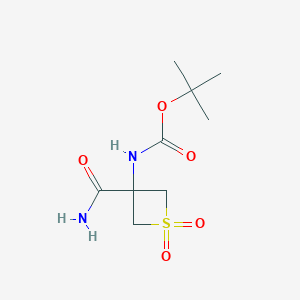
![4-Fluorobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B15203744.png)
